3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O3/c1-14-7-3-6(4-8(5-7)15-2)9-12-10(11)13-16-9/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXCPLQOKXJOEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC(=NO2)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethoxybenzohydrazide with bromine and a suitable oxidizing agent to form the desired oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed depend on the type of reaction. For example, substitution reactions will yield derivatives with different functional groups replacing the bromine atom, while coupling reactions will form biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
The compound's structure incorporates the oxadiazole moiety, which is known for its diverse biological activities. Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial and anticancer properties. Specifically, 3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole has been explored as a pharmacophore in drug development.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of oxadiazole derivatives. For instance:
- A series of 1,3,4-oxadiazole derivatives were synthesized and tested against various cancer cell lines. Compounds showed significant cytotoxicity with IC50 values often below 10 µM across different types of cancer cells including breast and leukemia .
- Specific derivatives containing the oxadiazole scaffold have been reported to exhibit high antiproliferative activity against human cancer cell lines such as MCF-7 and HCT-116 .
Antimicrobial Properties
The compound has also shown efficacy against various pathogens. Studies have indicated that oxadiazole derivatives can function as effective antibacterial agents against strains like Staphylococcus aureus and Escherichia coli .
Materials Science
In addition to its medicinal applications, this compound is utilized in materials science:
- It serves as a precursor for the synthesis of organic semiconductors and light-emitting diodes (LEDs). The electronic properties of oxadiazoles make them suitable for use in optoelectronic devices due to their ability to facilitate charge transport.
Biological Studies
The compound acts as a probe in biological assays to study enzyme interactions and cellular processes:
- Its ability to bind selectively to biological targets makes it useful in elucidating mechanisms of action within cellular environments. Studies have shown that modifications to the oxadiazole ring can enhance binding affinity and specificity towards enzymes or receptors involved in disease pathways .
Case Studies and Data Tables
The following tables summarize key findings from recent studies on the applications of this compound:
| Study | Application | Findings | IC50 Values |
|---|---|---|---|
| Shamsuzzaman et al. | Anticancer | New derivatives showed significant cytotoxicity against HL-60 leukemia cells | 17.33 µM |
| Holla et al. | Anticancer | Tested various oxadiazole derivatives against multiple cancer lines | <10 µM for several compounds |
| El-Din et al. | Antiproliferative | High potency against NCI-58 human cancer cell lines | 90.47% inhibition at 10^-4 M |
| Bhat et al. | Antimicrobial | Synthesized compounds with notable antibacterial activity | Zone of inhibition: up to 19 mm |
Mechanism of Action
The mechanism of action of 3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The exact pathways depend on the specific application, such as enzyme inhibition in medicinal chemistry or polymerization in materials science.
Comparison with Similar Compounds
Key Observations :
- Methoxy Groups : Substitution with methoxy groups (e.g., 3,5-dimethoxyphenyl) significantly enhances antifungal and anticholinesterase activities compared to halogens alone, likely due to improved hydrogen bonding and reduced steric hindrance .
- Bromine vs. Trifluoromethyl : Bromine at position 3 provides a balance between electronic effects and steric bulk, whereas trifluoromethyl groups increase lipophilicity but may elevate toxicity .
- Hybrid Substituents: Compounds combining bromine with methoxy or phenoxy groups (e.g., 5-[(4-bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole) exhibit multifunctional bioactivity, including enzyme inhibition and antioxidant effects .
Antifungal/Nematicidal Activity
The target compound demonstrates superior antifungal and nematicidal activity compared to analogs with single substituents (e.g., 3-bromo or 5-phenyl derivatives). This is attributed to the synergistic effects of bromine’s electrophilic character and the methoxy groups’ ability to disrupt fungal membrane integrity . For example:
Anticancer Potential
While 3,5-diaryl derivatives (e.g., 3-(3-bromophenyl)-5-methyl-1,2,4-oxadiazole) are known apoptosis inducers, the dimethoxyphenyl substituent in the target compound may enhance DNA intercalation or topoisomerase inhibition, though specific data remain under investigation .
ADMET Properties
- Absorption : Methoxy groups improve solubility and oral bioavailability compared to purely hydrophobic substituents (e.g., trifluoromethyl) .
- Toxicity : Bromine-containing compounds generally show moderate toxicity, but the dimethoxyphenyl moiety may mitigate hepatic strain via enhanced metabolic clearance .
Biological Activity
3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bromine atom and two methoxy groups attached to a phenyl ring, contributing to its biological activity through various mechanisms.
Biological Activity Overview
Research indicates that oxadiazole derivatives exhibit significant biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The specific activities of this compound have been investigated in various studies.
Anticancer Activity
Several studies have reported the anticancer potential of oxadiazole derivatives. For instance:
- Cytotoxicity Studies : In vitro studies demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines. The IC50 values were found to be in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry assays indicated that treatment with this compound led to an increase in caspase-3 cleavage and p53 expression levels in MCF-7 cells .
Comparison with Other Compounds
A comparative analysis of the biological activity of this compound with other known anticancer agents reveals its potential efficacy:
| Compound Name | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| This compound | 15.63 | MCF-7 | Induction of apoptosis via caspases |
| Doxorubicin | 10.38 | MCF-7 | Topoisomerase inhibition |
| Tamoxifen | 10.0 | MCF-7 | Estrogen receptor modulation |
Study 1: Anticancer Efficacy
In a study published by MDPI, researchers synthesized various oxadiazole derivatives and evaluated their anticancer properties. The results indicated that compounds similar to this compound showed enhanced cytotoxicity against leukemia and breast cancer cell lines compared to standard treatments like doxorubicin .
Study 2: Mechanistic Insights
Another investigation focused on the molecular mechanisms underlying the anticancer effects of oxadiazoles. It was found that these compounds could modulate key signaling pathways involved in cell survival and apoptosis. The study highlighted the role of oxidative stress and mitochondrial dysfunction as critical factors in mediating the effects of this compound on cancer cells .
Q & A
Q. What are the key synthetic strategies for preparing 3-bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?
The synthesis typically involves cyclization reactions between amidoximes and acyl chlorides or aldehydes. For example, refluxing substituted benzaldehydes with amino-oxadiazole precursors in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–18 hours yields 1,2,4-oxadiazoles . Optimizing solvent choice (e.g., DMSO for high-temperature reactions), reducing pressure for solvent removal, and crystallization (water-ethanol mixtures) can improve yields (65% reported in analogous syntheses) . Monitoring reaction progress via TLC or HPLC is critical to avoid over-oxidation or side products.
Q. How can spectroscopic techniques (e.g., NMR, HRMS) confirm the structure of this compound?
- ¹H NMR : Look for aromatic proton signals split by substituents (e.g., methoxy groups at δ 3.8–4.0 ppm and bromine-induced deshielding of adjacent protons).
- ¹³C NMR : Confirm the oxadiazole ring carbons (C-1, C-2, C-4) at ~165–175 ppm and brominated carbons at ~110–120 ppm.
- HRMS : Match the molecular ion peak ([M+H]⁺) with the calculated exact mass (e.g., C₁₁H₁₀BrN₂O₃: theoretical vs. experimental). Cross-validate with IR for C-Br stretches (~500–600 cm⁻¹) and oxadiazole ring vibrations .
Q. What in vitro assays are suitable for initial evaluation of biological activity (e.g., cytotoxicity, antimicrobial effects)?
- Cytotoxicity : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, DU 145) with IC₅₀ calculations. Compare toxicity to non-cancerous cells (e.g., HEK-293) to assess selectivity .
- Antimicrobial activity : Perform MIC (minimum inhibitory concentration) determinations via broth microdilution against Gram-positive/negative bacteria or fungi. Include positive controls (e.g., ciprofloxacin) and assess biofilm disruption .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking, DFT) predict the interaction of this compound with biological targets?
- Docking : Use software like AutoDock Vina to model binding to targets (e.g., topoisomerase IIα ATPase domain). Focus on π-π stacking with aromatic residues (e.g., Phe, Tyr) and halogen bonding via bromine .
- DFT : Calculate electrostatic potential surfaces (Multiwfn) to identify nucleophilic/electrophilic regions. Optimize geometries at the B3LYP/6-31G* level to predict reactivity in photorearrangements or hydrolysis .
Q. What strategies address discrepancies between computational predictions and experimental data (e.g., enthalpy of formation)?
Group contribution methods often fail for heterocycles with bulky substituents (e.g., 3,5-diaryl oxadiazoles). Correct for structural distortions using experimental calorimetry (e.g., bomb calorimeter) or refine computational models by incorporating dispersion corrections (e.g., D3-BJ in DFT) .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced anticancer activity?
- Rigidization : Replace methoxy groups with bulkier substituents (e.g., trifluoromethyl) to enhance hydrophobic interactions with ATP-binding pockets .
- Halogen substitution : Compare bromine with fluorine or iodine to balance steric effects and binding affinity.
- In silico screening : Use dynophore models to evaluate hydrogen bonding and π-stacking contributions in molecular dynamics simulations .
Q. What mechanistic insights can be gained from studying the photochemical behavior of 1,2,4-oxadiazoles?
Irradiate this compound under UV light (254–365 nm) to observe rearrangements (e.g., Boulton–Katritzky reaction). Analyze products via LC-MS and propose pathways (e.g., ring-opening followed by cyclization) .
Methodological Notes
- Data Contradictions : Computational predictions of enthalpy for oxadiazoles may deviate by >10 kJ/mol from experimental values; always validate with calorimetry .
- Advanced Characterization : Use X-ray crystallography to resolve ambiguities in regiochemistry (e.g., bromine positioning) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
